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b-Amyloid (10-35), amide -

b-Amyloid (10-35), amide

Catalog Number: EVT-247420
CAS Number:
Molecular Formula: C133H205N35O36S1
Molecular Weight: 2902.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

β-Amyloid (10-35), amide is a peptide fragment derived from the amyloid precursor protein, specifically comprising the amino acid residues 10 to 35 of the full-length β-amyloid peptide. This compound is a significant component of amyloid plaques, which are characteristic of Alzheimer's disease. The peptide is crucial for understanding the mechanisms behind amyloid plaque formation and its implications in neurodegenerative disorders. The chemical structure of β-Amyloid (10-35), amide is represented by the CAS Number 181427-66-7, and it consists of 26 amino acids .

Source and Classification

β-Amyloid (10-35), amide is primarily sourced from research institutions and biopharmaceutical companies that specialize in neurobiology and Alzheimer's disease research. It falls under the classification of amyloid peptides, which are known for their propensity to aggregate into fibrils. The peptide is classified as a neurotoxic agent due to its role in forming insoluble aggregates that disrupt cellular function .

Synthesis Analysis

Methods

The synthesis of β-Amyloid (10-35), amide can be achieved through solid-phase peptide synthesis techniques. This method involves the following steps:

  1. Resin Preparation: A solid support resin is functionalized with an amino acid.
  2. Sequential Coupling: Amino acids are sequentially added to the growing peptide chain using coupling reagents.
  3. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified.

Technical Details

The synthesis typically requires careful control of conditions such as pH, temperature, and ionic strength to ensure proper folding and minimize aggregation during synthesis. High-performance liquid chromatography is often employed for purification, followed by mass spectrometry for verification of molecular weight and purity .

Molecular Structure Analysis

Structure

The molecular structure of β-Amyloid (10-35), amide features a significant portion of its sequence capable of forming β-sheet structures, which are crucial for its aggregation properties. The peptide adopts a conformation conducive to fibril formation, characterized by hydrogen bonding between backbone amides.

Data

Studies utilizing nuclear magnetic resonance spectroscopy have shown that β-Amyloid (10-35) can form fibrils with a parallel β-sheet arrangement, which is essential for its neurotoxic properties .

Chemical Reactions Analysis

Reactions

β-Amyloid (10-35), amide undergoes various chemical reactions leading to fibril formation:

  1. Nucleation: Initial aggregation occurs through the formation of small oligomers.
  2. Elongation: Oligomers further aggregate into longer fibrils.
  3. Mature Fibril Formation: The final structure stabilizes into mature fibrils that are resistant to proteolytic degradation.

Technical Details

The kinetics of these reactions can be influenced by environmental factors such as pH, temperature, and the presence of metal ions or other cofactors that may stabilize or destabilize intermediate forms .

Mechanism of Action

Process

The mechanism by which β-Amyloid (10-35), amide exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregates disrupt neuronal membranes, leading to cell death.
  2. Inflammation: Fibrils can activate microglial cells, promoting neuroinflammation.
  3. Synaptic Dysfunction: The presence of amyloid plaques interferes with synaptic transmission and plasticity.

Data

Research indicates that the accumulation of β-Amyloid (10-35) correlates with cognitive decline in Alzheimer's disease models, highlighting its role in disease progression .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2900 Da.
  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water at physiological pH levels.

Chemical Properties

  • Stability: Sensitive to degradation under extreme pH and temperature conditions.
  • Reactivity: Can form aggregates under physiological conditions, leading to fibril formation.

Relevant analyses indicate that the peptide's stability can be enhanced by modifications such as acetylation or amidation at the terminal ends .

Applications

Scientific Uses

β-Amyloid (10-35), amide is utilized extensively in scientific research focused on Alzheimer's disease and other neurodegenerative disorders. Key applications include:

  • Fibril Formation Studies: Used to investigate the conditions under which amyloid fibrils form.
  • Drug Development: Serves as a model for screening potential inhibitors of amyloid aggregation.
  • Biomarker Research: Aids in understanding the role of amyloids in disease pathology.

These applications are critical for developing therapeutic strategies aimed at mitigating the effects of Alzheimer’s disease and other related conditions .

Molecular Architecture & Conformational Dynamics

Tertiary Structural Motifs in Monomeric States

β-Amyloid (10-35), amide (Aβ10-35), a proteolytic fragment of full-length amyloid-β, serves as a critical model for studying early aggregation events in Alzheimer’s disease. Its sequence (Y10EVHHQKLVFFAEDVGSNKGA30IIGLM35) encompasses two key regions: the hydrophobic core (LVFFA, residues 17–21) and the fibrillogenic nucleation site (residues 21–30) [1] [4].

Salt Bridge Stabilization Between K28 and D23 Residues

Replica-exchange molecular dynamics (REMD) simulations in explicit solvent reveal that the monomeric state of Aβ10-35 is stabilized by an intramolecular salt bridge between lysine-28 (K28) and aspartate-23 (D23). This electrostatic interaction forms a turn-like structure in the 23–28 region, reducing conformational flexibility and acting as a folding nucleus for further aggregation. The salt bridge occupies >40% of the conformational ensemble under physiological conditions (pH 7.4, 310 K) and persists for ~60% of simulation timescales. Notably, this motif mirrors salt bridge arrangements observed in mature Aβ fibrils, suggesting it preorganizes the monomer for rapid integration into β-sheet-rich oligomers [1] [2] [4].

Table 1: Key Stabilizing Interactions in Aβ10-35 Monomeric States

Interaction TypeResidues InvolvedFrequency (%)Role in Conformational Dynamics
Salt bridgeK28–D23>40%Nucleates turn structure; reduces C-terminal flexibility
Hydrophobic packingF19–F20–A21>75%Drives collapse of residues 17–21 into stable core
π-CationH14–K16~30%Stabilizes N-terminal loop conformations

Collapsed Globular States Under Physiological Conditions

10-35 monomers adopt heterogeneous, collapsed globular states rather than a unique folded structure. REMD simulations demonstrate that these states are dominated by random coil (60–70%) and bend/turn motifs (25–30%), with minimal α-helical (<5%) or β-sheet (<2%) content. The hydrophobic core (residues 17–21) forms a stable cluster via van der Waals interactions, burying phenylalanine residues (F19, F20) from solvent exposure. This creates a contiguous hydrophobic surface (~25% of total surface area) that facilitates intermolecular interactions during aggregation. The termini (residues 10–16 and 29–35) remain dynamic and solvent-exposed, enabling rapid conformational switching between meta-stable states on the microsecond timescale [1] [3] [4].

Fibrillar Supramolecular Organization

When monomers transition into fibrils, Aβ10-35 undergoes a structural reorganization characterized by rigid, laminated β-sheet architectures.

Parallel β-Sheet Alignment With In-Register Residue Stacking

Solid-state NMR and molecular dynamics data reveal that fibrillar Aβ10-35 assembles via parallel, in-register β-sheets. Residues 18–26 (LVFFAEDVG) and 31–35 (IIGLM) form extended β-strands stacked perpendicular to the fibril axis. Side chains align identically ("in-register"), allowing stabilizing interactions between adjacent peptides:

  • Hydrophobic zippers: I31, I32, and L34 form interdigitating "steric zippers" between β-sheets.
  • Electrostatic networks: Salt bridges (e.g., D23–K28) repeat along the fibril axis, creating a periodic stabilization motif.This arrangement generates a fibril core with a 4.8-Å spacing between hydrogen-bonded strands, consistent with canonical cross-β signatures [1] [4].

Table 2: Structural Parameters of Aβ10-35 Fibrils vs. Monomers

Structural FeatureMonomeric StateFibrillar StateExperimental Method
Secondary Structure60–70% random coil>90% β-sheetREMD/ssNMR
Residue SpacingDynamic (5–18 Å)Fixed (4.8 Å inter-strand)X-ray fiber diffraction
Hydrophobic Core PackingTransient (residues 17–21)Extended (residues 18–35)Cryo-EM
Salt Bridge StabilityIntermittent (K28–D23)Permanent latticeMD/ssNMR

Laminated β-Sheet Topology in Cross-β Fibril Architecture

Fibrils exhibit a cross-β architecture where β-sheets laminate into tightly packed, water-excluding layers. Each protofilament comprises two paired β-sheets (residues 15–35) separated by a hydrophobic interface. Key features include:

  • Dual-layer β-sandwich: β-strands from residues 18–26 and 31–35 form U-shaped bends connected by a loop (G29–S33), creating laminated sheets with face-to-face packing.
  • Fibril-specific turns: A salt bridge-stabilized turn at D23–K28 positions hydrophobic residues (e.g., F19, F20, I31) inward, creating a dry, steric zipper interface critical for fibril stability.This topology generates fibrils ~10 nm in diameter, with a repeating periodicity of 120 Å along the fibril axis, as resolved by cryo-electron microscopy [4] [1].

Properties

Product Name

b-Amyloid (10-35), amide

Molecular Formula

C133H205N35O36S1

Molecular Weight

2902.4

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